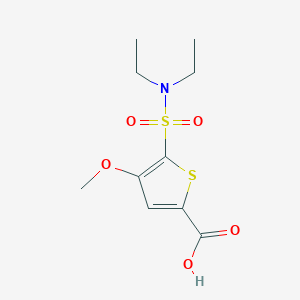
5-(Diethylsulfamoyl)-4-methoxythiophene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Diethylsulfamoyl)-4-methoxythiophene-2-carboxylic acid is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diethylsulfamoyl)-4-methoxythiophene-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the thiophene ring, which undergoes various functional group modifications to introduce the diethylsulfamoyl and methoxy groups. The carboxylic acid group is usually introduced through oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for efficient industrial production.
化学反应分析
Types of Reactions
5-(Diethylsulfamoyl)-4-methoxythiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: The sulfamoyl group can be reduced to form amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield carboxylate salts, while reduction of the sulfamoyl group can produce amine derivatives.
科学研究应用
5-(Diethylsulfamoyl)-4-methoxythiophene-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
作用机制
The mechanism of action of 5-(Diethylsulfamoyl)-4-methoxythiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the sulfamoyl and carboxylic acid groups allows the compound to form hydrogen bonds and electrostatic interactions with its targets, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the diethylsulfamoyl and methoxy groups, making it less versatile.
4-Methoxythiophene-2-carboxylic acid: Similar structure but without the diethylsulfamoyl group.
5-(Diethylsulfamoyl)thiophene-2-carboxylic acid: Lacks the methoxy group.
Uniqueness
The unique combination of diethylsulfamoyl, methoxy, and carboxylic acid groups in 5-(Diethylsulfamoyl)-4-methoxythiophene-2-carboxylic acid provides it with distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in fields requiring specific functional group interactions.
属性
分子式 |
C10H15NO5S2 |
|---|---|
分子量 |
293.4 g/mol |
IUPAC 名称 |
5-(diethylsulfamoyl)-4-methoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H15NO5S2/c1-4-11(5-2)18(14,15)10-7(16-3)6-8(17-10)9(12)13/h6H,4-5H2,1-3H3,(H,12,13) |
InChI 键 |
FSEWOICWTHLNJE-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(S1)C(=O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Butyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13078013.png)
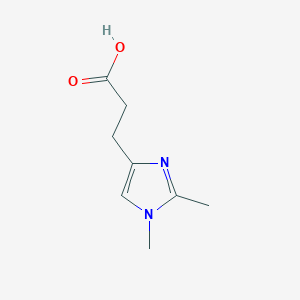

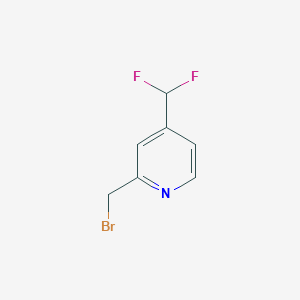
![2-(4-Chlorophenyl)-7-methyl-5-oxo-5H-imidazo[1,2-A]pyrimidine-8-acetic acid](/img/structure/B13078049.png)
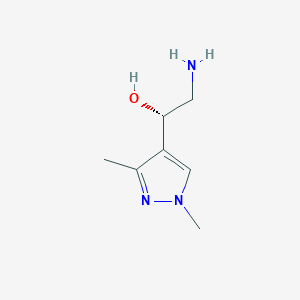

![4-Methyl-1-[(1-methyl-1H-1,2,4-triazol-5-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13078077.png)
![4'-Methyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B13078085.png)
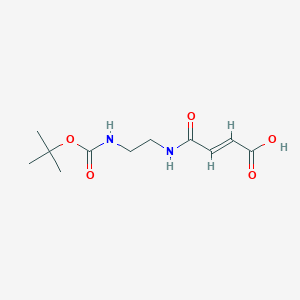

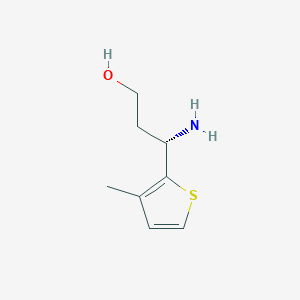
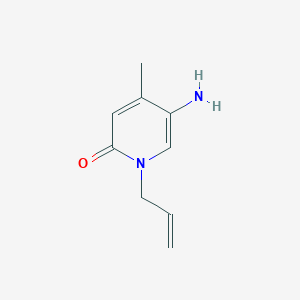
![4-[Methyl(prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B13078100.png)
